molecular formula C24H31ClN2O8 B4074487 1-[2-(4-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid

1-[2-(4-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B4074487
M. Wt: 511.0 g/mol
InChI Key: YTIIYECSEFBMCI-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that combines a piperazine core with chlorophenoxy and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine core, followed by the introduction of the chlorophenoxy and trimethoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the oxalic acid salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of corresponding oxides and carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenoxy group.

Scientific Research Applications

1-[2-(4-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-[2-(4-Chlorophenoxy)ethyl]piperazine: Shares the chlorophenoxyethyl group but lacks the trimethoxyphenyl group.

    4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine: Contains the trimethoxyphenyl group but lacks the chlorophenoxyethyl group.

    1-(4-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of the chlorophenoxyethyl group.

Uniqueness: 1-[2-(4-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to the presence of both chlorophenoxy and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O4.C2H2O4/c1-26-20-9-4-17(21(27-2)22(20)28-3)16-25-12-10-24(11-13-25)14-15-29-19-7-5-18(23)6-8-19;3-1(4)2(5)6/h4-9H,10-16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIIYECSEFBMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC3=CC=C(C=C3)Cl)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(4-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 2
1-[2-(4-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 3
1-[2-(4-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 4
1-[2-(4-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[2-(4-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[2-(4-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid

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